molecular formula C20H23N3O3S B10878193 3,4-dimethoxy-N-(2-pyridin-3-ylpiperidine-1-carbothioyl)benzamide

3,4-dimethoxy-N-(2-pyridin-3-ylpiperidine-1-carbothioyl)benzamide

Cat. No.: B10878193
M. Wt: 385.5 g/mol
InChI Key: NBSGYTDQQVCASP-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N~1~-{[2-(3-PYRIDYL)PIPERIDINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound that features a benzamide core with methoxy groups at the 3 and 4 positions, a piperidine ring attached to a pyridine moiety, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N~1~-{[2-(3-PYRIDYL)PIPERIDINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Piperidine Ring: The benzamide core is then subjected to a nucleophilic substitution reaction with 2-(3-pyridyl)piperidine, forming the desired piperidine-substituted benzamide.

    Addition of the Carbothioyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3,4-DIMETHOXY-N~1~-{[2-(3-PYRIDYL)PIPERIDINO]CARBOTHIOYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Pharmacology: Investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N~1~-{[2-(3-PYRIDYL)PIPERIDINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyridine moiety allow it to bind to these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(PYRIDIN-2-YLAMINO)-ETHYL)-BENZAMIDE
  • 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)BENZAMIDE
  • 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-MORPHOLIN-4-YL-ETHYL)-BENZAMIDE

Uniqueness

3,4-DIMETHOXY-N~1~-{[2-(3-PYRIDYL)PIPERIDINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the pyridine moiety allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-pyridin-3-ylpiperidine-1-carbothioyl)benzamide

InChI

InChI=1S/C20H23N3O3S/c1-25-17-9-8-14(12-18(17)26-2)19(24)22-20(27)23-11-4-3-7-16(23)15-6-5-10-21-13-15/h5-6,8-10,12-13,16H,3-4,7,11H2,1-2H3,(H,22,24,27)

InChI Key

NBSGYTDQQVCASP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCCCC2C3=CN=CC=C3)OC

Origin of Product

United States

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